molecular formula C11H24O4Si B14731465 2-Carbethoxypropyl diethoxymethyl silane CAS No. 6449-52-1

2-Carbethoxypropyl diethoxymethyl silane

Cat. No.: B14731465
CAS No.: 6449-52-1
M. Wt: 248.39 g/mol
InChI Key: ASVMNQXNLTVYGN-UHFFFAOYSA-N
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Description

2-Carbethoxypropyl diethoxymethyl silane is an organosilicon compound with the molecular formula C11H24O4Si. It is a type of silane coupling agent, which means it can form bonds with both organic and inorganic materials. This dual reactivity makes it valuable in various applications, particularly in enhancing the adhesion between different materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbethoxypropyl diethoxymethyl silane typically involves the hydrosilylation reaction of an alkene with a hydrosilane. The reaction is catalyzed by a transition metal catalyst, such as platinum or rhodium. The general reaction scheme is as follows:

CH2=CHCH2CO2Et+HSi(OEt)2MePtCH2CH2CH2CO2EtSi(OEt)2Me\text{CH}_2=\text{CH}-\text{CH}_2\text{CO}_2\text{Et} + \text{HSi(OEt)}_2\text{Me} \xrightarrow{\text{Pt}} \text{CH}_2\text{CH}_2\text{CH}_2\text{CO}_2\text{EtSi(OEt)}_2\text{Me} CH2​=CH−CH2​CO2​Et+HSi(OEt)2​MePt​CH2​CH2​CH2​CO2​EtSi(OEt)2​Me

The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.

Industrial Production Methods

In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Carbethoxypropyl diethoxymethyl silane undergoes various chemical reactions, including:

    Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can react with other silanols or siloxanes to form cross-linked networks.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.

    Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.

    Substitution: Common nucleophiles include alcohols, amines, and thiols, and the reactions are usually carried out under mild conditions.

Major Products

    Hydrolysis: Produces silanols and ethanol.

    Condensation: Forms siloxane networks.

    Substitution: Produces substituted silanes with various functional groups.

Scientific Research Applications

2-Carbethoxypropyl diethoxymethyl silane has a wide range of applications in scientific research and industry:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for biomolecule immobilization.

    Medicine: Utilized in the development of drug delivery systems and medical implants.

    Industry: Applied in the production of coatings, adhesives, and sealants to improve their performance and durability.

Mechanism of Action

The mechanism of action of 2-Carbethoxypropyl diethoxymethyl silane involves the formation of covalent bonds between the silane and the substrate. The ethoxy groups are hydrolyzed to form silanols, which can then react with hydroxyl groups on the substrate to form stable siloxane bonds. This process enhances the adhesion and compatibility between different materials.

Comparison with Similar Compounds

Similar Compounds

  • Diethoxymethylsilane
  • Dimethoxymethylsilane
  • Glycidoxypropyl trimethoxysilane

Comparison

2-Carbethoxypropyl diethoxymethyl silane is unique due to its carbethoxypropyl group, which provides additional functionality compared to other silanes. This makes it particularly useful in applications requiring enhanced adhesion and compatibility between organic and inorganic materials. In contrast, compounds like diethoxymethylsilane and dimethoxymethylsilane lack this additional functionality and are primarily used as reducing agents or in simpler coupling reactions.

Properties

CAS No.

6449-52-1

Molecular Formula

C11H24O4Si

Molecular Weight

248.39 g/mol

IUPAC Name

ethyl 3-[diethoxy(methyl)silyl]-2-methylpropanoate

InChI

InChI=1S/C11H24O4Si/c1-6-13-11(12)10(4)9-16(5,14-7-2)15-8-3/h10H,6-9H2,1-5H3

InChI Key

ASVMNQXNLTVYGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C[Si](C)(OCC)OCC

Origin of Product

United States

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